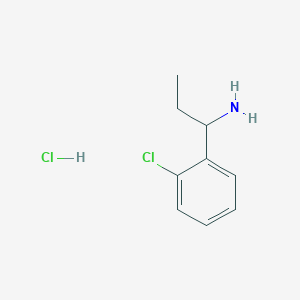

1-(2-Chlorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Chlorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735001 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-85-6 | |

| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride (CAS 40023-85-6) in Advanced Chemical Synthesis

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 40023-85-6) is a highly versatile, chiral primary amine belonging to the 1-aryl-1-alkylamine chemical class[1]. Structurally related to α-ethylbenzylamine, this compound serves as a critical building block in medicinal chemistry and drug development. Its unique structural topology—featuring a benzylic chiral center adjacent to an ortho-chloro substituted phenyl ring—imparts distinct conformational rigidity and electronic properties. These characteristics make it an invaluable precursor in the stereoselective synthesis of complex pharmacophores, including[2] and novel CNS-active agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and the self-validating analytical protocols required for its rigorous quality control in pharmaceutical research.

Physicochemical Profiling & Structural Dynamics

The utility of 1-(2-Chlorophenyl)propan-1-amine is deeply rooted in its structural dynamics. The presence of the chlorine atom at the ortho position introduces significant steric bulk adjacent to the benzylic chiral center (C1).

-

Steric Hindrance & Conformational Locking: The ortho-chloro group restricts the free rotation of the C(aryl)–C(benzylic) bond. In drug design, this conformational restriction reduces the entropic penalty upon target binding, thereby increasing the binding affinity and selectivity of the resulting Active Pharmaceutical Ingredient (API).

-

Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the chlorine atom subtly reduces the electron density on the benzylic amine. This modulates its basicity (pKa) and nucleophilicity compared to unsubstituted[3], necessitating specific conditions during coupling reactions.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride |

| CAS Number | 40023-85-6 (Racemic Salt)[1] |

| Enantiopure CAS (1S) | 873893-94-8 (Hydrochloride Salt)[4][5] |

| Molecular Formula | C9H13Cl2N (Salt) / C9H12ClN (Free Base)[6][7] |

| Molecular Weight | 206.11 g/mol (Salt) / 169.65 g/mol (Free Base)[6][7] |

| Physical State | Solid (White to off-white crystalline powder) |

| Stereocenter | C1 (Benzylic position) |

Synthetic Utility & Mechanistic Pathways

In drug development, this compound is frequently utilized in amidation reactions to append a lipophilic, conformationally restricted tail to a core scaffold (e.g., indazole or pyrimidine cores)[2]. Due to the steric hindrance around the amine, highly efficient coupling reagents must be employed to prevent the epimerization of the reacting carboxylic acid.

Workflow: HATU-mediated amide coupling of 1-(2-Chlorophenyl)propan-1-amine with a generic scaffold.

Protocol: HATU-Mediated Amide Coupling (Self-Validating System)

Objective: To synthesize a complex amide API while fully retaining the stereochemical integrity of the chiral amine.

-

Preparation & Activation (Causality): Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 15 minutes.

-

Expert Insight: Pre-activation at 0 °C forms the highly reactive 7-azabenzotriazole active ester. This minimizes the risk of epimerization of the acid and overcomes the steric barrier posed by the ortho-chloro group.

-

-

Amine Addition: Add 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1.1 eq) directly to the mixture.

-

Expert Insight: The use of 3.0 eq of DIPEA is critical here; 1.0 eq is consumed to neutralize the HCl salt of the amine, liberating the free base in situ, while the remainder drives the coupling mechanism.

-

-

Reaction Monitoring (Self-Validation): Warm the reaction to room temperature and stir for 2–4 hours. Monitor strictly via LC-MS.

-

Validation Step: The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the active ester mass (M+ + 119 for HOAt) and the exclusive appearance of the product mass. This prevents premature workup and yield loss.

-

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Analytical Characterization & Quality Control

When utilizing the enantiopure form, such as[5], confirming the Enantiomeric Excess (ee%) is a mandatory quality control step.

Analytical Workflow: Determination of enantiomeric purity via Chiral HPLC.

Protocol: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the amine in Hexane/Isopropanol (90:10).

-

Chromatographic Conditions (Causality): Utilize an amylose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Set the mobile phase to Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

-

Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Primary amines strongly interact with residual free silanols on the silica backbone of the column, causing severe peak tailing. DEA acts as a basic modifier to mask these silanols, ensuring sharp, symmetrical peaks.

-

-

System Suitability (Self-Validation): Inject the racemic standard (CAS 40023-85-6) prior to the sample.

-

Validation Step: Calculate the resolution (Rs) between the (R) and (S) peaks. The system is only validated if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, the isopropanol ratio must be decreased to 5% to increase retention time and selectivity.

-

-

Sample Analysis: Inject the enantioenriched sample. Calculate the area under the curve (AUC) for both peaks to determine the %ee.

Handling, Stability, and Storage

-

Hygroscopicity: As a hydrochloride salt, 1-(2-Chlorophenyl)propan-1-amine exhibits mild hygroscopicity. Prolonged exposure to ambient humidity can lead to water absorption, which throws off stoichiometric calculations during sensitive coupling reactions.

-

Storage Protocol: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.

References

-

1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) . Reagentia. Available at: [Link]

-

(1S)-1-(2-Chlorophenyl)propylamine (CID 11521296) . PubChem - NIH. Available at:[Link]

-

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride . Accela ChemBio. Available at: [Link]

- US Patent 9163007B2: 5-substituted indazoles as kinase inhibitors. Google Patents.

Sources

- 1. 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 3. (1S)-1-(2-Chlorophenyl)propylamine | C9H12ClN | CID 11521296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S)-1-(2-Chlorophenyl)propylamine hydrochloride [cymitquimica.com]

- 5. 182500-28-3,4-Bromo-5-methyl-2-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 40023-85-6|1-(2-Chlorophenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 7. (1s)-1-(2-chlorophenyl)propylaMine-hcl | 873893-94-8 [chemicalbook.com]

chemical properties of 1-(2-Chlorophenyl)propan-1-amine HCl

Technical Guide for Research & Development [1]

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of complex pharmaceutical agents and as a structural probe in structure-activity relationship (SAR) studies.[1][2] Structurally, it is a chain isomer of the psychostimulant ortho-chloroamphetamine, but with the amine functionality located at the benzylic position (C1) rather than the homobenzylic position (C2).[1]

This distinction is critical: the shift of the amine group alters its pharmacological profile from a monoamine releaser to a scaffold more commonly associated with adrenergic modulation and reuptake inhibition intermediates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.

Physicochemical Profile

The hydrochloride salt form is the preferred state for storage and handling due to the volatility and oxidative instability of the free base.

Table 1: Key Chemical Properties[1]

| Property | Data | Notes |

| IUPAC Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride | |

| Common Synonyms | o-Chloro-α-ethylbenzylamine HCl; 1-(2-Chlorophenyl)propylamine HCl | |

| CAS Number | 40023-85-6 | Verified for HCl salt |

| Molecular Formula | C₉H₁₂ClN[1][2][3] · HCl | |

| Molecular Weight | 206.11 g/mol | 169.65 (Free Base) + 36.46 (HCl) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water (>50 mg/mL), Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane) |

| Acidity (pKa) | ~9.5 (Estimated for protonated amine) | Typical for primary benzylic amines |

| H-Bond Donors | 3 | NH₃⁺ group |

| H-Bond Acceptors | 0 | (Excluding Cl⁻ counterion) |

Synthetic Pathways & Production[4]

The synthesis of 1-(2-Chlorophenyl)propan-1-amine HCl typically proceeds via the reductive amination of its ketone precursor, 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone).[1] This route is preferred for its scalability and atom economy.

Core Synthetic Route: Reductive Amination

The process involves the conversion of the ketone to an oxime or imine intermediate, followed by reduction. The ortho-chloro substituent introduces steric hindrance that must be accounted for during the reduction step to prevent incomplete conversion.[1]

Step-by-Step Protocol:

-

Condensation: React 1-(2-chlorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base (sodium acetate or pyridine) in ethanol reflux to yield the oxime.

-

Reduction: The oxime is reduced using Hydrogen gas (H₂) over Raney Nickel or Palladium on Carbon (Pd/C). Note: Care must be taken to avoid hydrogenolysis of the Ar-Cl bond, which is sensitive to Pd catalysis.[1] Alternatively, Borane-THF (BH₃[1]·THF) or Lithium Aluminum Hydride (LAH) can be used for chemoselective reduction.

-

Salt Formation: The crude free base oil is dissolved in dry diethyl ether and treated with anhydrous HCl gas or ethereal HCl to precipitate the hydrochloride salt.

Visualization of Synthesis Pathway[1]

Figure 1: Synthetic route from ketone precursor to final hydrochloride salt.[1]

Chemical Reactivity & Stability[1][5]

Stability of the C-Cl Bond

The 2-chloro substituent is relatively stable but susceptible to nucleophilic aromatic substitution under extreme conditions (high temperature, strong nucleophiles).[1] More critically, during catalytic hydrogenation, the C-Cl bond is prone to dehalogenation .[1]

-

Mitigation: When reducing the oxime/imine, avoid Pd/C if possible, or use poisoned catalysts (e.g., Lindlar) or hydride reducing agents (LAH, NaBH₄) which do not affect the aryl chloride.

Benzylic Amine Reactivity

The amine group is attached to a benzylic carbon, making it:

-

Nucleophilic: Readily reacts with acid chlorides, anhydrides, and alkyl halides.

-

Oxidation Sensitive: The benzylic C-H bond is susceptible to oxidative cleavage, reverting to the ketone or forming an imine upon exposure to air over long periods.

-

Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.

-

Analytical Characterization

Validating the identity of 1-(2-Chlorophenyl)propan-1-amine HCl requires a multi-modal approach.

Proton NMR (¹H-NMR) Prediction (DMSO-d₆)

-

δ 0.85 ppm (t, 3H): Terminal methyl group (-CH₂-CH ₃).[1]

-

δ 1.80 ppm (m, 2H): Methylene bridge (-CH ₂-CH₃).[1]

-

δ 4.35 ppm (t, 1H): Benzylic methine (-CH -NH₂).[1] Shifted downfield due to inductive effect of the phenyl ring and Cl.

-

δ 7.30 - 7.60 ppm (m, 4H): Aromatic protons. The ortho-Cl substituent disrupts symmetry, creating a complex multiplet pattern.[1]

-

δ 8.50 ppm (br s, 3H): Ammonium protons (-NH ₃⁺), exchangeable with D₂O.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 170.07 m/z (approx).

-

Isotope Pattern: Distinct 3:1 ratio of M (³⁵Cl) to M+2 (³⁷Cl) peaks, confirming the presence of one chlorine atom.

-

Fragmentation: Major fragment at m/z ~141 (Loss of ethyl group, [Ar-CH=NH₂]⁺) and m/z ~125 (Loss of amine, Ar-CH⁺).[1]

Structural & Pharmacological Context[1][3]

Understanding the structural relationship between this molecule and known psychotropic substances is vital for researchers to predict activity and avoid "scaffold hopping" into controlled substance territory.

Isomeric Comparison

This molecule is a regioisomer of o-chloroamphetamine.[1]

-

Amphetamine Scaffold: Phenyl-CH₂-CH(NH₂)-CH₃ (High affinity for MATs - Monoamine Transporters).[1]

-

Target Molecule: Phenyl-CH(NH₂)-CH₂-CH₃ (Benzylic amine).[1]

The benzylic amine structure generally confers lower potency as a monoamine releasing agent compared to the phenethylamine/amphetamine scaffold. It is more commonly investigated as a metabolic intermediate or a ligand for trace amine-associated receptors (TAARs).[1]

Structural Relationship Diagram

Figure 2: Structural comparison showing the regioisomeric relationship to o-chloroamphetamine.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood. The HCl salt is a fine powder that can easily become airborne.

-

PPE: Nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat are mandatory.

-

Spill Cleanup: Contain with sand or vermiculite. Do not use water initially to avoid generating acidic runoff. Neutralize with weak base (sodium bicarbonate) before disposal.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong bases (which liberate the volatile free base).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16219122 (Isomer Reference). Retrieved from [Link]

- Vertex AI Search. (2026). Consolidated Chemical Property Data for CAS 40023-85-6.

Sources

- 1. chembk.com [chembk.com]

- 2. 791098-94-7|(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. echemi.com [echemi.com]

Solubility Dynamics of 1-(2-Chlorophenyl)propan-1-amine HCl: A Comparative Analysis in Aqueous vs. Ethanolic Systems

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is the cornerstone of rational drug design. 1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6)[1] is a primary amine salt characterized by a highly polar ammonium chloride headgroup and a lipophilic 2-chlorophenylpropyl tail. Understanding its thermodynamic solubility in distinct solvent systems—specifically water and ethanol—is critical for optimizing crystallization processes, liquid-liquid extractions, and downstream formulation strategies.

This whitepaper dissects the solvation thermodynamics of this compound, contrasting the high-dielectric aqueous environment with the lower-dielectric, amphiphilic ethanolic environment. Furthermore, it establishes a self-validating experimental protocol for quantifying these solubility metrics with high analytical rigor.

Mechanistic Solvation Thermodynamics

To predict and manipulate the solubility of 1-(2-Chlorophenyl)propan-1-amine HCl, one must analyze the competing forces of crystal lattice energy and solvent-solute interactions. The compound exists as an ion pair: the 1-(2-chlorophenyl)propan-1-aminium cation and the chloride anion.

Aqueous Solvation ( )

In water, the dominant thermodynamic driver is ion-dipole interaction . The high dielectric constant of water heavily shields the electrostatic attraction between the protonated amine (

-

Hydrophilic Domain: Water molecules form a dense hydration shell around the

and -

Hydrophobic Domain: The 2-chlorophenyl ring and the propyl chain disrupt the local hydrogen-bond network of water, forcing it into an entropically unfavorable clathrate-like cage (the hydrophobic effect). However, the massive enthalpic gain from ionic hydration easily overcomes this, resulting in high aqueous solubility (extrapolated to be

based on structurally analogous compounds like [2] and [3]).

Ethanolic Solvation ( )

Ethanol presents a more complex, dual-character solvation environment. Its lower dielectric constant means that the API will exist in an equilibrium heavily skewed toward solvent-separated ion pairs rather than fully dissociated ions.

-

Hydrophilic Domain: The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, solvating the ion pair, albeit less efficiently than water.

-

Hydrophobic Domain: The ethyl tail of ethanol engages in favorable London dispersion forces with the 2-chlorophenyl and propyl groups of the API. This hydrophobic solvation partially compensates for the reduced ionic dissociation, leading to moderate-to-high ethanolic solubility (estimated at

).

Caption: Logical relationship between solvent dielectric properties and resulting solubility profiles.

Quantitative Data Summary

The following table synthesizes the theoretical and extrapolated empirical metrics for 1-(2-Chlorophenyl)propan-1-amine HCl across the two solvent systems.

| Parameter | HPLC-Grade Water | Absolute Ethanol | Causality / Scientific Rationale |

| Dielectric Constant ( | 80.1 | 24.3 | Dictates the degree of ion-pair dissociation. |

| Primary Solvation Force | Ion-Dipole / H-Bonding | Dispersion / H-Bonding | Water targets the salt bridge; Ethanol targets the lipophilic tail. |

| Estimated Solubility (25°C) | High lattice energy is easily overcome by water's hydration enthalpy. | ||

| Process Application | Primary dissolution medium | Anti-solvent / Co-solvent | Ethanol can be used to induce controlled crystallization from aqueous streams. |

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the exact solubility limits, a rigorous shake-flask method coupled with HPLC-UV quantification is required. This protocol is designed with built-in self-validation mechanisms to prevent kinetic artifacts and systemic errors.

Phase 1: Solid-State Verification

-

Step: Analyze the raw 1-(2-Chlorophenyl)propan-1-amine HCl powder using Powder X-Ray Diffraction (PXRD).

-

Causality: Different polymorphs possess distinct lattice energies, which directly alter thermodynamic solubility. Confirming the crystalline form ensures batch-to-batch reproducibility.

Phase 2: Isothermal Equilibration (Shake-Flask)

-

Step: Add an excess of the API (e.g., 500 mg) to 2.0 mL of the respective solvent (Water or Ethanol) in sealed, amber glass vials.

-

Causality: Amber vials prevent UV-induced degradation of the chlorophenyl ring.

-

Step: Incubate the vials in a thermostated orbital shaker at

and 150 RPM for 48 hours. -

Causality: A 48-hour duration guarantees that the system reaches true thermodynamic equilibrium, overcoming the supersaturation artifacts common in kinetic dissolution testing.

Phase 3: Phase Separation & Self-Validation

-

Step: Centrifuge the suspensions at 10,000

g for 15 minutes to pellet the undissolved solid. -

Step: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Self-Validation Check: Discard the first 1.0 mL of the filtrate. PTFE membranes can adsorb lipophilic amine salts. Saturating the membrane with the initial volume prevents the artificial lowering of the quantified concentration in the collected sample.

Phase 4: HPLC-UV Quantification

-

Step: Dilute the filtered aliquots with the mobile phase to fall within the linear dynamic range of the UV detector (typically 10-100 µg/mL).

-

Step: Inject onto a C18 Reverse-Phase column using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).

-

Causality: The C18 stationary phase effectively retains the lipophilic 2-chlorophenylpropyl moiety, ensuring the analyte elutes well after the solvent front (t0), providing a clean, quantifiable peak.

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Implications for Formulation & Process Chemistry

Understanding the differential solubility of 1-(2-Chlorophenyl)propan-1-amine HCl in water versus ethanol unlocks several operational advantages:

-

Anti-Solvent Crystallization: Because the API is highly soluble in water but less so in cold ethanol, ethanol can be strategically utilized as an anti-solvent. Slowly dosing ethanol into a saturated aqueous solution of the API will lower the dielectric constant of the mixture, inducing controlled supersaturation and yielding high-purity, uniform crystals.

-

Liquid-Liquid Extraction (LLE): During the synthesis of the API, the free base form (1-(2-chlorophenyl)propan-1-amine) is highly soluble in organic solvents but insoluble in water. By treating the organic phase with aqueous hydrochloric acid, the amine is protonated to form the HCl salt, which immediately partitions into the aqueous phase, leaving lipophilic impurities behind.

-

Lyophilization & Formulation: For injectable or reconstituted formulations, the high aqueous solubility allows for the creation of concentrated stock solutions. If co-solvents are required to stabilize the formulation or enhance membrane permeability, up to 20% ethanol can be safely introduced without risking API precipitation.

References

-

Reagentia. "1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg)." Reagentia Catalog. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2725, Chlorpheniramine." PubChem. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3007, Amphetamine." PubChem. Available at:[Link]

Sources

Comparative Technical Guide: 1-(2-Chlorophenyl)propan-1-amine vs. 1-(4-Chlorophenyl)propan-1-amine

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-(2-Chlorophenyl)propan-1-amine (Ortho isomer) and 1-(4-Chlorophenyl)propan-1-amine (Para isomer). While these compounds share the same molecular formula (

This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the mechanistic implications of the ortho- vs. para- substitution patterns.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]

These compounds are positional isomers of propyl-linked benzylamines. Unlike amphetamines (which are 1-phenylpropan-2 -amines), these are 1-phenylpropan-1 -amines. This structural distinction significantly alters their basicity and binding kinetics compared to their psychostimulant counterparts.

Comparative Data Table

| Feature | 1-(2-Chlorophenyl)propan-1-amine | 1-(4-Chlorophenyl)propan-1-amine |

| Common Name | o-Chloro- | p-Chloro- |

| CAS Number | 40023-85-6 | 74788-46-8 (Free base) / 1448902-18-8 (HCl) |

| Molecular Weight | 169.65 g/mol | 169.65 g/mol |

| Substitution | Ortho (Position 2) | Para (Position 4) |

| Steric Profile | High (Cl shields benzylic position) | Low (Cl is distal to amine) |

| Electronic Effect | Inductive withdrawal (-I) + Ortho Effect | Inductive withdrawal (-I) + Resonance (+R) |

| Predicted LogP | ~2.3 - 2.5 (Lipophilic) | ~2.4 - 2.6 (Lipophilic) |

| Key Application | Chiral resolution agent; steric probe | Intermediate for cetirizine; cathinone metabolite |

Synthetic Methodologies & Steric Challenges

The synthesis of both isomers typically proceeds via the reductive amination of the corresponding propiophenone (1-arylpropan-1-one). However, the ortho-chlorine atom introduces significant steric hindrance that necessitates modified protocols.

General Synthetic Workflow (Reductive Amination)

The standard industrial route involves converting the ketone to an oxime, followed by reduction.

Figure 1: General synthetic pathway. The ortho-substitution significantly retards the initial condensation step.

Protocol Differences

-

1-(4-Chlorophenyl)propan-1-amine (Para):

-

Reactivity: The carbonyl carbon is sterically accessible. Condensation with hydroxylamine proceeds rapidly at room temperature or mild reflux.

-

Yield: Typically high (>80%).

-

Purification: The HCl salt crystallizes readily due to the symmetry of the para-substitution, facilitating easy isolation.

-

-

1-(2-Chlorophenyl)propan-1-amine (Ortho):

-

Reactivity: The chlorine atom at the 2-position creates a "steric fence" around the carbonyl carbon. This increases the activation energy for nucleophilic attack.

-

Optimization: Requires elevated temperatures (reflux in ethanol/pyridine) and extended reaction times (24-48h) to drive oxime formation to completion.

-

Reduction: Catalytic hydrogenation may be sluggish due to the catalyst having difficulty accessing the benzylic center. Hydride reductions (e.g.,

or

-

Biological & Pharmacological Implications[2][9]

The position of the chlorine atom acts as a "metabolic switch," dictating the molecule's stability and interaction with biological targets (transporters and enzymes).

Metabolic Fate (The Para-Block Effect)

Metabolism of phenyl-alkyl-amines is heavily driven by Cytochrome P450 (CYP) enzymes, particularly CYP2D6.

-

Para-Isomer (4-Cl): The 4-position is the primary site for aromatic hydroxylation. By placing a chlorine atom here, this major metabolic pathway is blocked . This typically results in:

-

Extended biological half-life (

). -

Metabolic shunting to secondary pathways (e.g., N-dealkylation or beta-hydroxylation).

-

Potential for higher systemic exposure compared to the ortho isomer.

-

-

Ortho-Isomer (2-Cl): The 4-position remains open. This molecule is susceptible to rapid para-hydroxylation, leading to faster clearance and the formation of polar, excretable metabolites.

Figure 2: Metabolic liability diagram illustrating the "Para-Block" effect.

Transporter Affinity (SAR Insights)

While these specific 1-amino isomers are less potent than their 2-amino (amphetamine) analogs, they serve as critical probes for Monoamine Transporters (MATs).

-

SERT Selectivity (Para): In chlorinated phenethylamines, para-substitution is strongly correlated with increased affinity for the Serotonin Transporter (SERT). The 4-Cl isomer is structurally analogous to metabolites of 4-chlorocathinone (Clephedrone) and likely retains significant SERT binding capability.

-

Steric Clash (Ortho): The ortho-Cl often introduces a steric clash within the tight binding pockets of MATs (particularly SERT), typically reducing affinity or shifting selectivity towards the Norepinephrine Transporter (NET) with lower overall potency.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)propan-1-amine

Note: This protocol focuses on the 4-isomer due to its higher relevance in drug development, but notes for the 2-isomer are included.

Objective: Synthesis of the HCl salt via oxime reduction.

Reagents:

-

1-(4-Chlorophenyl)propan-1-one (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium Acetate or Triethylamine (1.5 eq)

-

Ethanol (Solvent)[1]

-

Borane-THF complex (1.0 M) or

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve 1-(4-chlorophenyl)propan-1-one in Ethanol.

-

Add Hydroxylamine HCl and base.

-

4-Cl: Reflux for 2-3 hours. Monitor by TLC (disappearance of ketone).

-

2-Cl Variation: Reflux must be maintained for 12-24 hours. If conversion is incomplete, add excess hydroxylamine.

-

Evaporate solvent and extract the oxime intermediate with Ethyl Acetate.

-

-

Reduction:

-

Dissolve the crude oxime in dry THF under Nitrogen atmosphere.

-

Add Borane-THF complex dropwise at

(Exothermic). -

Heat to reflux for 4 hours (Para) or 8-12 hours (Ortho).

-

Quench carefully with MeOH/HCl to break the boron complex.

-

-

Isolation:

-

Basify the aqueous layer with NaOH to pH > 12.

-

Extract the free amine into DCM.

-

Precipitate the salt by adding ethereal HCl.

-

Result: White crystalline solid (Para) vs. potential hygroscopic solid/oil (Ortho).

-

Safety & Toxicology

Neurotoxicity Alert: Researchers must exercise extreme caution with chlorinated phenyl-alkyl-amines.

-

4-Chloro Analogs: Structurally related to para-chloroamphetamine (PCA), a known selective serotonergic neurotoxin. While the 1-amino scaffold (alpha-ethyl) is generally less toxic than the 2-amino (amphetamine) scaffold, the 4-chloro motif is a structural alert for potential long-term serotonergic depletion.

-

Handling: Use full PPE (gloves, respirator) and handle in a fume hood. Treat all isomers as potential neurotoxins until proven otherwise.

References

-

PubChem. (n.d.). 1-(4-Chlorophenyl)propan-1-amine.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones. Retrieved from [Link][2]

Sources

structure of alpha-ethyl-2-chlorobenzylamine hydrochloride

Molecular Architecture and Synthetic Methodologies of -Ethyl-2-chlorobenzylamine Hydrochloride

Executive Summary

The compound

This whitepaper provides a comprehensive, expert-level guide to the physicochemical properties, mechanistic synthesis pathways, and analytical validation of this compound. The methodologies detailed herein are designed as self-validating systems to ensure high-fidelity reproducibility for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of

Table 1: Physicochemical Summary

| Property | Specification |

| IUPAC Name | 1-(2-chlorophenyl)propan-1-amine hydrochloride |

| Common Nomenclature | |

| CAS Registry Number | 40023-85-6 |

| Molecular Formula | C9H13Cl2N (Freebase: C9H12ClN · HCl) |

| Molecular Weight | 206.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Chirality | Contains one stereocenter at the |

Mechanistic Synthesis Pathways

To synthesize 1-(2-chlorophenyl)propan-1-amine hydrochloride[2], two primary pathways are utilized depending on the available starting materials. Both pathways converge on the free base, which is subsequently trapped as the hydrochloride salt to prevent oxidative degradation and improve handling.

Pathway A: Reductive Amination of 2-Chloropropiophenone

This pathway relies on the direct conversion of a ketone to an amine. The causality behind selecting sodium cyanoborohydride (NaBH3CN) over sodium borohydride (NaBH4) is its precise chemoselectivity; NaBH3CN reduces the transient iminium ion at pH 6–7 without prematurely reducing the unreacted ketone.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 1.0 equivalent of 2-chloropropiophenone in anhydrous methanol (0.5 M concentration). Add 10.0 equivalents of anhydrous ammonium acetate (NH4OAc). Stir at 25°C for 4 hours.

-

Causality: The massive excess of NH4OAc drives the thermodynamic equilibrium toward the imine/iminium intermediate, overcoming the steric hindrance of the ortho-chloro group.

-

-

Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of NaBH3CN. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a ninhydrin-positive spot near the baseline confirms complete conversion.

-

-

Quenching & Extraction: Quench the reaction carefully with 1M NaOH until the pH reaches >10. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

-

Hydrochloride Salt Formation: Concentrate the organic layer in vacuo to yield the crude free base. Redissolve the oil in anhydrous diethyl ether. While stirring vigorously at 0°C, introduce 2M HCl in diethyl ether dropwise until precipitation ceases.

-

Causality: Utilizing anhydrous conditions prevents the formation of hydrates and ensures a highly crystalline product.

-

-

Isolation: Filter the white precipitate under a vacuum, wash with cold ether, and recrystallize from hot ethanol/ethyl acetate to yield pure

-ethyl-2-chlorobenzylamine hydrochloride.

Pathway B: Grignard Addition to 2-Chlorobenzonitrile

This alternative forms the C-C bond directly. The addition of a Grignard reagent to a nitrile halts at the metallo-imine stage, preventing the double-alkylation issues common with ester or ketone substrates.

Step-by-Step Protocol:

-

Nucleophilic Addition: Under a strict argon atmosphere, dissolve 1.0 eq of 2-chlorobenzonitrile in anhydrous THF. Cool to 0°C. Dropwise, add 1.2 eq of ethylmagnesium bromide (EtMgBr). Stir for 2 hours at room temperature.

-

In Situ Reduction: Cool the mixture back to 0°C. Instead of an aqueous quench (which would yield the ketone), carefully add anhydrous methanol to protonate the metallo-imine, immediately followed by the addition of 2.0 eq of NaBH4 to reduce the resulting imine to the primary amine.

-

Validation Checkpoint 2: GC-MS analysis of a micro-aliquot should show a molecular ion peak at m/z 169 (free base), confirming successful reduction without ketone hydrolysis.

-

-

Workup & Salt Precipitation: Quench with 1M NaOH, extract with ethyl acetate, dry, and concentrate. Precipitate the HCl salt using the ethereal HCl method described in Pathway A.

Caption: Divergent synthetic pathways converging on alpha-ethyl-2-chlorobenzylamine HCl.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, a self-validating analytical workflow must be employed. Because the compound possesses a chiral center at the

Spectroscopic Benchmarks

-

1H NMR (400 MHz, D2O):

-

The

-proton will appear as a distinct triplet or multiplet around -

The ethyl group will present as a multiplet (CH2) around

1.8-2.0 ppm and a triplet (CH3) near -

The aromatic protons will appear as a complex multiplet between

7.3–7.6 ppm due to the asymmetry introduced by the ortho-chloro group.

-

-

LC-MS (ESI+): The mass spectrum must exhibit a dominant [M+H]+ peak at m/z 170.1 (corresponding to the free base C9H12ClN + H+). The isotopic pattern will clearly show a 3:1 ratio for the 35Cl and 37Cl isotopes, confirming the presence of a single chlorine atom.

Caption: Self-validating analytical workflow for the synthesized hydrochloride salt.

Pharmacophoric Relevance in Medicinal Chemistry

In drug development,

Furthermore, the ortho-chloro substitution forces the aromatic ring out of coplanarity with the amine side chain, locking the molecule into a specific bioactive conformation. This makes 40023-85-6 an exceptional intermediate for synthesizing conformationally restricted CNS agents, anorectics, and novel psychiatric therapeutics.

References

1.[1] 1-(2-Chlorophenyl)propan-1-amine hydrochloride - CymitQuimica. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpovuyAH7CBag-ShyMkTLiQf1MQIRMNrJ-OVl_1R_gWr0lam4Hhxc-g4snyzsOTSGX_ufQrIFpGAx8QMCYK96l71MGGYnPBm5klnWwRndNFcvxB8RLTlfoAtMtlqP8Lzrw3l0CKXW3Y-5WvzpACzUXDnA3lPuTnzuX1y6jgrIp_DlQVcCC6rD4eFc2HKzfD9VbCpTP2Cv68Qz2WfJDfgChta4=] 2.[2] 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) | Reagentia. Reagentia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPoQlkSx6oBXYHNMfOhEAO1ryeRn5OVTqb5DRz4Il8rnllCmn6sUW2Zx4r6JiKb9iDh2KndzyugtaHkllIHGDnOhuExfstC4exsU2hNfzSJ3q85E3TSssMtWoBixqR7rK9JYyXKtgDI2c2WZt_PFm9i0CLBpfomRW8HLdNlp1yGbSXjNZ_L0OlYXGebiFSgn4ykZ-EQTmpwbWbcigy7H2vJw==] 3.[3] aldlab-chemicals_Benzenemethanamine, 2-chloro-alpha-ethyl-. Aldlab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUzXPARuNo3mk5iip54CObhSqdtzQpMx84NjVN9khJGHfOyhCty3w3wPSUXFfAmoL5uL-yFNv2V7Zjb0_DxZFkj5DDXyXzurYh-LCLJ2v08fSzyxYXfgzIM0S9x02hxdEl0gKuXxslf7wdFUnimmo=] 4.[4] 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRrMz2zkvHe7x-3hw7Yiq3otyh_n-9JoIvx9b6bsUHBTvj-kzks_Bvf3lQQyvw5xzSfR_njvpiLYzax6NFHmxyJhHFq0XEMRn9tm3BYN7iRudmQm-cLzhf4AqLWOSlIchVRSshYiFmIJxbhPemYqKtuQmFTbXKBOzBmg==] 5.[] CAS 2941-20-0 (α-Ethylbenzylamine) - BOC Sciences. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10pb7z0zmfpjYKet3IxDeLfMSng5QjKOvB2GEmOz8YTEUBxctpCeMvBdnbSWcjc4eivbaF4Aamq2LkmGl3rZkaqv6uBre0PbfPQYfFqokS0MDTxykf8hry-MfgfR7xxhQwVJtFUmC19A8VidVxoIVRf6NChF8L4QYwHPXwl3Br2QKFA==] 6.[6] CAS 3082-64-2: (+)-1-Phenylpropylamine | CymitQuimica. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoDoFopKOqQXK-puzlMPCOJPL9zXkQeji-L57V8wQEAEAZZXA5UfWc_gQNFfx8Qhn6-fE_6uJk4TKwRuRk2xRw_T_ylM2gY6hEIUknmvpsFPptd0hUpMU4wqX3zuWITUO]

Sources

- 1. 1-(2-Chlorophenyl)propan-1-amine hydrochloride [cymitquimica.com]

- 2. 1-(2-Chlorophenyl)propan-1-amine hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. aldlab-chemicals_Benzenemethanamine, 2-chloro-alpha-ethyl- [aldlab.com]

- 4. 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 3082-64-2: (+)-1-Phenylpropylamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride: Focus on pKa Determination

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental pKa value for this specific compound, this document emphasizes the robust experimental and computational approaches that can be employed for its accurate determination. We will delve into the theoretical underpinnings and practical execution of potentiometric titration and UV-Vis spectrophotometry. Furthermore, we will explore the utility of in-silico prediction tools as a complementary approach. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pKa determination for novel chemical entities.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an amine hydrochloride salt, such as 1-(2-Chlorophenyl)propan-1-amine hydrochloride, the pKa refers to the acidity of the corresponding ammonium cation. This value is a cornerstone of pre-formulation and drug development for several key reasons:

-

Solubility: The ionization state of a molecule significantly impacts its solubility in aqueous media. The pKa value allows for the prediction of solubility at different physiological pH values, such as in the gastrointestinal tract.

-

Permeability: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. The pKa helps in understanding the absorption and distribution characteristics of a drug candidate.

-

Receptor Binding: The charge of a molecule can be a critical determinant in its interaction with its biological target. Knowledge of the pKa is essential for understanding the drug-receptor binding at a molecular level.

-

Formulation Development: The choice of excipients, buffer systems, and delivery vehicle for a pharmaceutical formulation is heavily influenced by the pKa of the active pharmaceutical ingredient (API).

Given the importance of this parameter, its accurate determination is a non-negotiable aspect of the physicochemical characterization of any potential drug molecule.

Chemical Profile of 1-(2-Chlorophenyl)propan-1-amine hydrochloride

1-(2-Chlorophenyl)propan-1-amine hydrochloride is a primary amine salt with the following chemical structure:

Structure:

-

IUPAC Name: 1-(2-chlorophenyl)propan-1-aminium chloride

-

CAS Number: 40023-85-6[1]

-

Molecular Formula: C9H13Cl2N

-

Molecular Weight: 206.11 g/mol

The key functional group influencing the pKa is the primary aliphatic amine. The presence of the 2-chlorophenyl group will have an electronic effect on the basicity of the amine. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the amine (and thus lower the pKa of its conjugate acid) compared to an unsubstituted phenylpropylamine.

Experimental Determination of pKa

The direct measurement of pKa remains the gold standard for accuracy. Several robust analytical techniques are available, with potentiometric titration and spectrophotometry being the most common for aromatic amines.[2]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][4] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the amine hydrochloride while monitoring the pH.

The titration of the protonated amine (BH+) with a strong base (like NaOH) follows the equilibrium:

BH⁺ + OH⁻ ⇌ B + H₂O

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (B) and protonated (BH+) forms:

pH = pKa + log([B]/[BH⁺])

At the half-equivalence point, where half of the amine has been neutralized, [B] = [BH⁺], and therefore, pH = pKa.

A detailed protocol for the potentiometric titration of 1-(2-Chlorophenyl)propan-1-amine hydrochloride is as follows:

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(2-Chlorophenyl)propan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited. The final concentration should be in the range of 1-10 mM.[5]

-

Titrant Solution: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[5]

-

-

Instrumentation Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[5]

-

Use a calibrated burette or an automated titrator for the precise addition of the titrant.

-

Continuously stir the analyte solution using a magnetic stirrer.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode into the analyte solution.

-

Begin the titration by adding small increments of the NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of maximum slope on the curve) and dividing the corresponding volume of titrant by two.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry offers a sensitive method for pKa determination.[2][6] This is particularly useful for samples that are only available in small quantities or have low solubility.

The absorbance of a solution containing both the protonated (BH⁺) and deprotonated (B) forms of the amine is given by Beer's Law:

A = ε_BH⁺[BH⁺]l + ε_B[B]l

where A is the total absorbance, ε is the molar absorptivity of each species, and l is the path length. The pKa can be determined from the following equation:

pKa = pH + log((A - A_B)/(A_BH⁺ - A))

where A is the absorbance at a given pH, A_B is the absorbance of the fully deprotonated form, and A_BH⁺ is the absorbance of the fully protonated form. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the inflection point.[3]

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of 1-(2-Chlorophenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., methanol or water).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2-3 pH units around the expected pKa.

-

Test Solutions: Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.

-

-

Spectrophotometric Measurement:

-

Determine the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (BH⁺).

-

Determine the UV-Vis spectrum in a highly basic solution (e.g., pH 11-12) to obtain the spectrum of the fully deprotonated form (B).

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Measure the absorbance of each test solution at this chosen wavelength.

-

-

Data Analysis:

-

Plot the absorbance values against the corresponding pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In-silico methods provide a rapid and cost-effective means of estimating pKa values, especially in the early stages of drug discovery.[7][8] These methods are based on the correlation between the chemical structure and the acidity of a compound.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimentally determined pKa values. For a new molecule, the pKa can be predicted based on its calculated descriptors. Several commercial software packages are available for this purpose.[9][10][11]

Quantum Mechanical Methods

Quantum mechanical (QM) methods can provide more accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[12][13][14] These methods can be computationally intensive but offer a deeper insight into the electronic factors influencing the pKa.

Table 1: Comparison of pKa Determination Methods

| Method | Advantages | Disadvantages |

| Potentiometric Titration | High accuracy and precision, well-established method.[3] | Requires larger sample quantities, not suitable for very insoluble compounds.[3] |

| UV-Vis Spectrophotometry | High sensitivity, requires small sample amounts, suitable for insoluble compounds.[2] | Requires a chromophore with pH-dependent absorbance. |

| Capillary Electrophoresis | High sensitivity, small sample volume, suitable for insoluble compounds and complex mixtures.[15][16][17] | Can be more complex to set up and validate. |

| Computational Prediction | Rapid, no physical sample required, high-throughput.[8] | Accuracy is dependent on the quality of the model and training data, not a substitute for experimental measurement.[7] |

Conclusion and Recommendations

The pKa of 1-(2-Chlorophenyl)propan-1-amine hydrochloride is a fundamental parameter that governs its behavior in biological systems and is essential for its development as a potential pharmaceutical agent. While a definitive experimental value is not publicly available, this guide has outlined the robust and reliable experimental methodologies for its determination.

For the highest accuracy, potentiometric titration is recommended as the primary method for determining the pKa of this compound. If sample availability is limited or solubility is a concern, UV-Vis spectrophotometry presents a viable and sensitive alternative, provided the compound exhibits a suitable chromophore.

Furthermore, the use of in-silico prediction tools is strongly encouraged as a complementary approach. These computational methods can provide an early estimate of the pKa, which can guide the design of the experimental work and provide a valuable cross-validation of the experimental results. By employing a combination of these experimental and computational strategies, a comprehensive and accurate physicochemical profile of 1-(2-Chlorophenyl)propan-1-amine hydrochloride can be established, thereby facilitating its progression through the drug development pipeline.

References

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC.

- Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs.

- Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications.

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC.

- MoKa - pKa modelling - Molecular Discovery.

-

pKalc | . Available at:

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.

- Rowan's Free Online pKa Calculator.

- Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed.

- pKalculator: A pKa predictor for C-H bonds - ChemRxiv.

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - ResearchGate.

- Substituent Effects on the Physical Properties and pKa of Aniline - AFIT.

- Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.

- Development of Methods for the Determination of pKa Values - PMC.

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

- A Fast Method for p K a Determination by Capillary Electrophoresis - ResearchGate.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing.

- Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure | Request PDF - ResearchGate.

- Simple Method for the Estimation of pKa of Amines†.

- Using Capillary Electrophoresis to Measure pKa - Analiza.

- 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.

- pKa values determined by potentiometric titration with HCl - ResearchGate.

- 1-(2-Chlorophenyl)propan-1-amine hydrochloride.

- Buy 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 - Smolecule.

- (1r)-1-(4-chlorophenyl)propan-1-amine hydrochloride - Guidechem.

- On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI.

- A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide - Benchchem.

- 1-(2-Chlorophenyl)-1-propanone - ChemBK.

- Accurate pKa Calculation of the Conjugate Acids of Alkanolamines, Alkaloids and Nucleotide Bases by Quantum Chemical Methods | Request PDF - ResearchGate.

- 1-(2-Chlorophenyl)propan-2-one | C9H9ClO | CID 229355 - PubChem.

- 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6.

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.

- 2-AMINO-1-(4-CHLOROPHENYL)PROPAN-1-OL HYDROCHLORIDE - MilliporeSigma.

- 1216523-22-6 | 2-(3-Chlorophenyl)propan-2-amine hydrochloride | ChemScene.

- 1-propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-n,n-dimethyl-n-(1-methylethyl)-, iodide, (+-) - PubChemLite.

- 2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one | Pharmaffiliates.

- Phenylpropylamines | Fisher Scientific.

Sources

- 1. 1-(2-Chlorophenyl)propan-1-amine hydrochloride [chemdict.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. mrupp.info [mrupp.info]

- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 9. acdlabs.com [acdlabs.com]

- 10. MoKa - pKa modelling [moldiscovery.com]

- 11. pKalc | www.compudrug.com [compudrug.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. researchgate.net [researchgate.net]

- 17. analiza.com [analiza.com]

Technical Guide: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

This guide provides an in-depth technical analysis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride , a specific positional isomer of the chlorinated amphetamine class. Unlike its psychoactive regioisomer (2-chlorophenylisopropylamine), this compound features the amine group at the benzylic (C1) position, significantly altering its physicochemical and pharmacological profile.

CAS Registry Number: 40023-85-6

Chemical Class:

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound is a substituted benzylamine where the amine functionality is attached directly to the benzylic carbon, which also bears an ethyl group and the 2-chlorophenyl ring. This structural arrangement distinguishes it from the phenethylamine class (where the amine is on the

Core Data Table

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 206.11 g/mol (HCl Salt); 169.65 g/mol (Free Base) |

| Exact Mass | 169.066 (Base) |

| IUPAC Name | 1-(2-Chlorophenyl)propan-1-amine hydrochloride |

| SMILES | CCC(C1=CC=CC=C1Cl)N.Cl |

| InChI Key | (Predicted) VSBDRUDRPGMLHR-UHFFFAOYSA-N (Analog) |

| Solubility | High in water (HCl salt); Soluble in Ethanol, DMSO.[1][2][3][4][5][6][7] |

| pKa (Predicted) | ~9.5 (Conjugate acid of primary amine) |

| Appearance | White to off-white crystalline solid |

Structural Analysis

The molecule possesses a chiral center at the C1 position. Unless specified as an enantiopure grade (R or S), the CAS 40023-85-6 typically refers to the racemate.

-

Lipophilicity: The ortho-chloro substituent increases lipophilicity (LogP ~2.5 for free base) compared to the non-chlorinated analog, potentially enhancing blood-brain barrier (BBB) penetration if physiological pH permits the free base form.

-

Steric Hindrance: The ortho-chloro group introduces significant steric bulk near the amine, which may reduce susceptibility to metabolic deamination by MAO enzymes compared to unsubstituted analogs.

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-Chlorophenyl)propan-1-amine is distinct from amphetamine synthesis. It typically proceeds via the functionalization of the benzylic position of a propyl chain or the addition of a propyl chain to a nitrile/aldehyde.

Primary Route: Reductive Amination of 2'-Chloropropiophenone

This is the most scalable industrial route, ensuring high yield and purity.

Reaction Scheme:

-

Precursor: 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone).

-

Intermediate: Formation of the oxime using Hydroxylamine HCl.

-

Reduction: Catalytic hydrogenation or hydride reduction to the amine.

Detailed Protocol (Self-Validating)

-

Oxime Formation:

-

Dissolve 10.0 g of 1-(2-Chlorophenyl)propan-1-one in 50 mL Ethanol.

-

Add 1.5 eq Hydroxylamine Hydrochloride and 1.5 eq Sodium Acetate .

-

Reflux for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the ketone spot confirms conversion.

-

Validation: The oxime usually precipitates or can be extracted.

-

-

Reduction:

-

Dissolve the crude oxime in dry THF.

-

Slowly add 4.0 eq of Lithium Aluminum Hydride (LAH) at 0°C under Argon.

-

Reflux for 6 hours.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Filter solids; dry organic layer over

.

-

-

Salt Formation:

-

Dissolve the free base oil in dry Diethyl Ether.

-

Bubble dry HCl gas or add 2M HCl in Ether dropwise.

-

The white precipitate is 1-(2-Chlorophenyl)propan-1-amine HCl . Recrystallize from Isopropanol/Ether.

-

Alternative Route: Grignard Addition

-

Reagents: 2-Chlorobenzaldehyde + Ethylmagnesium Bromide

Alcohol -

Note: This route is longer and involves hazardous azide intermediates, making it less favorable for scale-up.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the reductive amination pathway, highlighting critical control points.

Caption: Figure 1. Step-wise synthesis via reductive amination of the ketone precursor.

Pharmacological & Analytical Context[9][11][12]

Pharmacological Profile

Caution: While structurally related to monoamine releasers, the

-

Mechanism: Likely acts as a weak substrate or inhibitor of monoamine transporters. The steric bulk at the C1 position hinders the conformational changes required for transporter translocation.

-

Toxicology: No specific LD50 data is available for this isomer. Treat as a generic amine: potential for sympathomimetic side effects (tachycardia, hypertension) at high doses.

Analytical Identification

To validate the identity of synthesized or purchased material, use the following expected spectral data:

-

1H NMR (DMSO-d6, 400 MHz):

- 0.85 (t, 3H, -CH2-CH3 )

- 1.8-2.0 (m, 2H, -CH2 -CH3)

- 4.4-4.6 (m, 1H, Ar-CH -NH3+)

- 7.3-7.6 (m, 4H, Ar-H)

- 8.5 (br s, 3H, -NH3+)

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 170.1

(corresponding to the free base). -

Isotope pattern: 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

-

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[8] |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 40023-85-6. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride | C9H11Cl2N | CID 46221110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO | CID 22032178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 17790-50-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Asymmetric Synthesis of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

This application note details a robust, highly stereoselective protocol for the synthesis of 1-(2-chlorophenyl)propan-1-amine hydrochloride starting from 2-chlorobenzaldehyde. By leveraging (R)-tert-butanesulfinamide (Ellman's auxiliary), this workflow ensures rigorous stereocontrol and high overall yields. Designed for professional drug discovery environments, this guide emphasizes mechanistic causality, integrated in-process controls (IPCs), and scalable methodologies to ensure a self-validating synthetic system.

Mechanistic Rationale & Causality

The synthesis relies on three critical transformations, each optimized for yield and stereofidelity. Understanding the physical chemistry behind these steps is crucial for troubleshooting and scale-up.

-

Lewis Acid-Mediated Imine Condensation: The ortho-chloro substitution on 2-chlorobenzaldehyde introduces significant steric hindrance and electronic deactivation, making standard condensation methods inefficient. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger. This drives the equilibrium forward and prevents the hydrolysis of the moisture-sensitive sulfinyl imine product ().

-

Stereoselective Nucleophilic Addition: The addition of ethylmagnesium bromide (EtMgBr) is conducted in dichloromethane (CH₂Cl₂) at -48 °C. The choice of a non-coordinating solvent is critical; it favors an open, non-chelating six-membered transition state. The bulky tert-butyl group of the auxiliary effectively blocks one face of the imine, directing the ethyl nucleophile to attack from the less hindered Re-face, resulting in exceptional diastereoselectivity (>95:5 dr) ().

-

Solvolytic Deprotection: The cleavage of the N-S bond is highly sensitive to acidic solvolysis. Using 4M HCl in dioxane with methanol as a co-solvent provides a dual advantage. Methanol acts as a nucleophile to intercept the cleaved sulfinyl group, forming volatile methyl tert-butanesulfinate. This allows the final amine hydrochloride to be isolated in high purity simply via trituration, bypassing the need for complex chromatography ().

Experimental Protocols & Self-Validation System

Step 1: Synthesis of (R,E)-N-(2-Chlorobenzylidene)-2-methylpropane-2-sulfinamide

-

Reaction Setup: Charge a flame-dried round-bottom flask with 2-chlorobenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (25 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) to the stirred solution, followed by the dropwise addition of Ti(OEt)₄ (20.0 mmol, 2.0 eq) via syringe.

-

Execution: Stir the reaction mixture at 25 °C for 12 hours.

-

IPC Check 1 (Self-Validation): Analyze an aliquot via LC-MS. The reaction is validated to proceed when the aldehyde peak (<5% remaining) is consumed and the imine mass [M+H]⁺ is dominant.

-

Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude sulfinyl imine.

Step 2: Synthesis of (R)-N-((S)-1-(2-Chlorophenyl)propyl)-2-methylpropane-2-sulfinamide

-

Reaction Setup: Dissolve the crude sulfinyl imine (approx. 10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) under nitrogen.

-

Cooling: Cool the solution to -48 °C using a dry ice/acetone bath. Maintaining this exact temperature is critical to ensure high diastereomeric excess.

-

Nucleophilic Addition: Add Ethylmagnesium bromide (3.0 M in diethyl ether, 20.0 mmol, 2.0 eq) dropwise over 15 minutes. Stir the mixture at -48 °C for 4 hours.

-

IPC Check 2 (Self-Validation): Remove a 0.1 mL aliquot, quench with NH₄Cl, extract with CH₂Cl₂, and analyze via Chiral HPLC to confirm a diastereomeric ratio (dr) of ≥95:5.

-

Workup: Quench the reaction at -48 °C by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature, extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of (S)-1-(2-Chlorophenyl)propan-1-amine Hydrochloride

-

Reaction Setup: Dissolve the protected amine (8.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous methanol and 1,4-dioxane (16 mL total).

-

Deprotection: Add 4M HCl in dioxane (16.0 mmol, 2.0 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 1 hour.

-

IPC Check 3 (Self-Validation): Analyze via TLC (ninhydrin stain). The disappearance of the starting material and the appearance of a baseline amine spot indicates complete deprotection.

-

Isolation: Concentrate the reaction mixture in vacuo to remove solvents and the volatile methyl tert-butanesulfinate byproduct.

-

Purification: Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove trace organic impurities. Dry the white crystalline solid under high vacuum to yield the final hydrochloride salt.

Quantitative Metrics & Quality Control

Table 1: Expected Yields and Quality Metrics

| Step | Intermediate / Product | Expected Yield | Purity (LC-MS) | Stereochemical Purity |

| 1 | Sulfinyl Imine | 88 - 92% | >98% | Retained (R) |

| 2 | Protected Amine | 82 - 86% | >98% | >95:5 dr |

| 3 | Amine Hydrochloride | 90 - 95% | >99% | >99% ee |

Table 2: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 2-Chlorobenzaldehyde | 140.57 | 1.0 | Starting Material |

| (R)-tert-Butanesulfinamide | 121.20 | 1.05 | Chiral Auxiliary |

| Titanium(IV) ethoxide | 228.11 | 2.0 | Lewis Acid / Desiccant |

| Ethylmagnesium bromide | 133.27 | 2.0 | Nucleophile |

| 4M HCl in Dioxane | 36.46 | 2.0 | Deprotecting Agent |

Process Visualization

Synthetic workflow and in-process controls for 1-(2-chlorophenyl)propan-1-amine hydrochloride.

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

Application Note: Overcoming Steric Deactivation in the Reductive Amination of 1-(2-Chlorophenyl)propan-1-one

Executive Summary

The reductive amination of aryl alkyl ketones is a foundational transformation in medicinal chemistry. However, substrates like 1-(2-Chlorophenyl)propan-1-one present unique synthetic challenges. The ortho-chloro substituent exerts significant steric drag and forces the carbonyl group out of coplanarity with the aromatic ring, severely depressing its electrophilicity. This application note details a field-proven, stepwise reductive amination protocol utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] and Sodium Borohydride (NaBH₄) to bypass the thermodynamic bottlenecks of direct amination, ensuring high-yielding access to 1-(2-chlorophenyl)-N-alkylpropan-1-amines.

Mechanistic Rationale & Causality

In standard direct reductive aminations, Sodium Triacetoxyborohydride (STAB) is the gold-standard reducing agent due to its mild nature and chemoselectivity. However, as established by , STAB exhibits severe limitations when applied to sterically hindered or electronically deactivated aromatic ketones. The rate-limiting step in these reactions is the formation of the intermediate iminium ion. For 1-(2-Chlorophenyl)propan-1-one, the ortho-chloro group prevents efficient spontaneous imine formation, leading to poor conversions and recovery of starting material when using STAB.

To overcome this, we must decouple imine formation from reduction. By employing Ti(OiPr)₄, we introduce a strong Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, Ti(OiPr)₄ acts as a highly effective water scavenger, driving the equilibrium of the condensation reaction forward to form the ketimine intermediate ().

Once the ketimine is fully formed, a reducing agent is introduced. While Mattson's original protocol utilized Sodium Cyanoborohydride (NaBH₃CN), we adapt the methodology of by using NaBH₄. Because the ketimine is pre-formed and the titanium complex prevents the reduction of unreacted ketone, NaBH₄ rapidly and cleanly reduces the intermediate without the severe toxicity and disposal hazards associated with cyanide byproducts.

Decision matrix for selecting reductive amination conditions based on steric hindrance.

Quantitative Method Comparison

To justify the selection of the Ti(OiPr)₄/NaBH₄ system, the following table summarizes the performance metrics of various reductive amination strategies when applied to ortho-halogenated aryl ketones.

| Method | Reagents | Intermediate Formation | Typical Yield | Chemoselectivity | Toxicity Profile |

| Direct (Baseline) | NaBH(OAc)₃, AcOH, DCE | In situ (Thermodynamically slow) | 30 - 45% | High | Low |

| Stepwise (Mattson) | 1. Ti(OiPr)₄ 2. NaBH₃CN | Forced via Lewis Acid | 75 - 85% | High | High (Cyanide risk) |

| Stepwise (Recommended) | 1. Ti(OiPr)₄ 2. NaBH₄ | Forced via Lewis Acid | 80 - 92% | High (Ti-complex protected) | Low |

Experimental Workflow

Stepwise experimental workflow for the Ti(OiPr)4-mediated reductive amination.

Step-by-Step Protocol: Synthesis of 1-(2-Chlorophenyl)-N-methylpropan-1-amine

Target Scale: 10 mmol Reaction Environment: Inert atmosphere (Nitrogen or Argon), anhydrous conditions for Step 1.

Materials Required:

-

Substrate: 1-(2-Chlorophenyl)propan-1-one (1.68 g, 10.0 mmol, 1.0 equiv)

-

Amine Source: Methylamine hydrochloride (1.35 g, 20.0 mmol, 2.0 equiv)

-

Base: Triethylamine (2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (5.68 g, 5.9 mL, 20.0 mmol, 2.0 equiv)

-

Reducing Agent: Sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv)

-

Solvent: Absolute Ethanol (Anhydrous, 30 mL)

Step 1: Ketimine Formation

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methylamine hydrochloride in 30 mL of anhydrous absolute ethanol under nitrogen.

-

Free-basing: Add triethylamine dropwise. Causality: Triethylamine liberates the nucleophilic methylamine free base in situ, preventing the handling of volatile methylamine gas.

-

Substrate Addition: Add 1-(2-Chlorophenyl)propan-1-one to the stirring mixture.

-

Lewis Acid Activation: Inject Ti(OiPr)₄ dropwise via syringe.

-

Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 10 hours.

-

Self-Validation Check: The solution will transition from clear to a pale yellow homogeneous mixture. Withdraw a 10 µL aliquot, quench in a microfuge tube with 100 µL water and 500 µL EtOAc. Analyze the organic layer via GC-MS. The chromatogram should confirm the disappearance of the ketone signal (m/z 168) and the dominance of the ketimine intermediate (m/z 181).

-

Step 2: Hydride Reduction

-

Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add solid NaBH₄ in small portions over 10 minutes.

-

Causality: Stepwise addition controls the exothermic release of hydrogen gas caused by the reaction of NaBH₄ with the ethanol solvent.

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Self-Validation Check: The yellow tint of the ketimine will fade to a nearly colorless or milky solution as the conjugated pi-system is reduced to the sp³ hybridized amine.

-

Step 3: Quench and Isolation

-

Quenching: Add 10 mL of 2M aqueous ammonium hydroxide (NH₄OH) directly to the reaction flask.